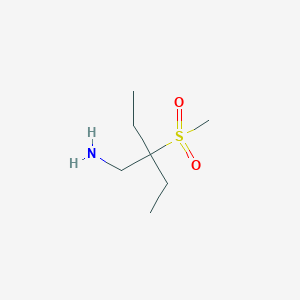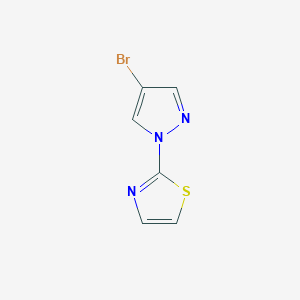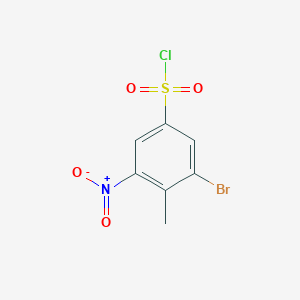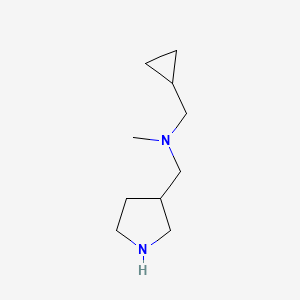
Benzyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride, also known as BPB, is a chemical compound with the molecular formula C19H22ClNO3 . It has gained attention in the scientific community for its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 347.836 Da and the monoisotopic mass is 347.128815 Da .Wissenschaftliche Forschungsanwendungen
Lanthanide-based Coordination Polymers
- Application : Synthesis of lanthanide coordination compounds using aromatic carboxylic acids for photophysical properties analysis. Compounds like 3,5-bis(benzyloxy)benzoic acid (HL1) demonstrate potential in light harvesting and luminescence efficiencies (Sivakumar et al., 2011).
Conversion in Organic Synthesis
- Application : Benzyl 4,6-O-benzylidene-β-d-galactopyranoside demonstrates acyl migration properties in organic synthesis, showcasing chemical reactivity and transformation capabilities (Chittenden & Buchanan, 1969).
Electropolymerization and Spectroelectrochemical Characterization
- Application : A pyrrole derivative with 2-(4-dimethylaminophenylazo)benzoic acid used in electropolymerisation on electrodes for electrochromic properties study. This research highlights the material's potential in pH sensors and electrochromic applications (Almeida et al., 2017).
Antimycobacterial Properties
- Application : A series of substituted benzoates, including some structurally similar to Benzyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride, were evaluated for antimycobacterial activity. They showed promise against mycobacterial species and potential in the development of new antimycobacterials (Tengler et al., 2013).
Cognition-Enhancing Properties
- Application : Compounds like 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, similar in structure to this compound, have been found to enhance cognition and show anxiolytic activity in rodent and primate models. This implies potential use in cognitive disorder treatments (Lin et al., 1997).
Herbicide Synthesis
- Application : Synthesis of herbicides like ZJ0273, which contains a similar benzoate structure, for broad-spectrum weed control. This research contributes to the development of effective herbicidal compounds (Yang et al., 2008).
Synthesis of Benzyl 4-hydroxy Benzoate
- Application : Preparation of benzyl 4-hydroxy benzoate from benzyl chloride and p-hydroxyl benzoic acid, showcasing the compound's utility in chemical synthesis and potential applications in various fields (Ding Man-hua, 2005).
Antimicrobial Activity
- Application : New pyridyl benzoates with structures similar to this compound have been synthesized and shown effective antibacterial activity against gram-negative and gram-positive bacteria, indicating potential in antimicrobial applications (Eldeab, 2019).
Eigenschaften
IUPAC Name |
benzyl 4-(pyrrolidin-3-ylmethoxy)benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3.ClH/c21-19(23-13-15-4-2-1-3-5-15)17-6-8-18(9-7-17)22-14-16-10-11-20-12-16;/h1-9,16,20H,10-14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGLXXHIAYNKSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B1374487.png)

![1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine](/img/structure/B1374489.png)

![3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374491.png)
![2-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374492.png)
![3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374494.png)

![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid](/img/structure/B1374498.png)


![2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374501.png)
![2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374504.png)

